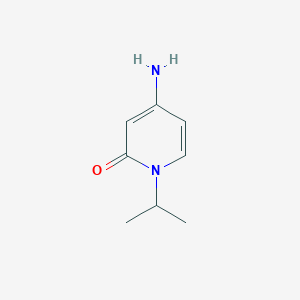

4-Amino-1-isopropylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-propan-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYVPDVHZISJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255428 | |

| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-59-6 | |

| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1 Isopropylpyridin 2 1h One and Its Analogues

Development of De Novo Synthetic Pathways

De novo synthesis offers the flexibility to introduce a wide range of substituents onto the pyridinone ring. Key strategies in this approach include ring-closure and cyclization reactions, as well as multi-component reaction (MCR) strategies.

Exploration of Ring-Closure and Cyclization Reactions

The formation of the pyridin-2-one ring is often achieved through intramolecular cyclization of suitably functionalized open-chain precursors. A variety of cyclization strategies have been employed for the synthesis of substituted pyridin-2-ones, which could be adapted for the synthesis of 4-amino analogues.

One prominent method involves the 6π-electrocyclization of dienyl isocyanates. This approach allows for the formation of the pyridinone ring in a single, thermally or photochemically induced step. While specific examples leading directly to 4-amino-substituted pyridin-2-ones are not extensively documented, the versatility of this reaction suggests its potential applicability by using appropriately substituted dienyl precursors.

Another powerful strategy is the use of transition-metal-catalyzed cycloaddition reactions. For instance, [2+2+2] cycloadditions of alkynes and nitriles have been utilized to construct the pyridine (B92270) ring. By carefully selecting the starting materials, it is conceivable to introduce an amino or a precursor nitro group at the desired position.

Furthermore, various condensation reactions followed by cyclization are common. For example, the reaction of enamines with β-keto esters or similar activated methylene (B1212753) compounds can lead to the formation of dihydropyridinones, which can then be oxidized to the corresponding pyridin-2-ones. The strategic placement of a nitrogen-containing functional group in the starting materials is crucial for obtaining the desired 4-amino substitution pattern. A novel approach involves the ring-opening of 2-iminopyridines to form 5-oxo-pent-3-enimidamides, which then undergo a 6π-azaelectrocyclization to yield multi-substituted 4-aminopyridines. rsc.org

| Cyclization Strategy | Description | Potential for 4-Amino-1-isopropylpyridin-2(1H)-one Synthesis |

| 6π-Electrocyclization | Intramolecular cyclization of dienyl isocyanates. | Requires synthesis of a dienyl precursor with a nitrogen functionality at the appropriate position. |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed reaction of alkynes and nitriles. | Offers a convergent route to the pyridine ring, with the potential to incorporate a nitrogen substituent. |

| Condensation-Cyclization | Reaction of enamines with activated methylene compounds followed by cyclization and oxidation. | A versatile method where the amino group or a precursor can be introduced via the starting materials. |

| Ring-Opening/Recyclization | Transformation of 2-iminopyridines into 4-aminopyridines. rsc.org | A two-step procedure that directly yields a 4-aminopyridine (B3432731) scaffold. rsc.org |

Multi-component Reaction (MCR) Strategies for Pyridinone Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. Several MCRs have been developed for the synthesis of pyridin-2-one derivatives.

For instance, a four-component reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-pyridones. By employing a nitrogen-containing component, it is possible to introduce the amino group at the 4-position. While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the adaptability of MCRs makes them a promising avenue for future exploration. The synthesis of 2-aminopyridine (B139424) derivatives has been achieved through a four-component reaction of acetophenone, malononitrile, triethoxymethane, and various primary amines, showcasing the potential of MCRs in constructing aminopyridine scaffolds. researchgate.net

A tandem CuAAC/ring-cleavage/[4+2]-cycloaddition/rearrangement reaction sequence has been reported for the synthesis of 2-aminopyridine derivatives, highlighting the complexity and efficiency that can be achieved through one-pot multi-step reactions. researchgate.net

Synthetic Routes via Precursor Modification

An alternative and often more direct approach to this compound involves the modification of a pre-existing, appropriately substituted pyridinone or pyridine ring.

Derivatization from Appropriately Substituted Pyridinone Intermediates

This strategy begins with a pyridinone ring that already possesses some of the desired functionalities. For example, starting with a 4-nitro or 4-halo-pyridin-2-one allows for the subsequent introduction of the amino and isopropyl groups. The synthesis of 4-hydroxy-2-pyridone derivatives has been reported, which could potentially be converted to the corresponding 4-amino derivatives. nih.gov A recent study identified 4-amino-2-pyridones as potent PCSK9 inhibitors, suggesting that synthetic routes to this class of compounds are being actively developed. unipd.it

Amination Reactions and Introduction of the Isopropyl Moiety

The introduction of the 4-amino group is often achieved through the reduction of a 4-nitro group. This transformation is typically carried out using standard reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The synthesis of 4-aminopyridine itself often proceeds through the reduction of 4-nitropyridine-N-oxide. google.com

The introduction of the isopropyl group at the N1 position can be accomplished through N-alkylation of the pyridin-2-one ring. This reaction is typically performed by treating the pyridin-2-one with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate or sodium hydride. However, a significant challenge in the N-alkylation of pyridin-2-ones is the potential for competing O-alkylation. The regioselectivity of this reaction can be influenced by factors such as the choice of solvent, base, and the nature of the alkylating agent. In the case of a 4-aminopyridin-2-one, the amino group may require protection prior to N-alkylation to prevent side reactions. A process for the N-alkylation of aminopyridines using a heterogeneous catalyst has been patented, which could be applicable. google.com

| Reaction Step | Reagents and Conditions | Key Considerations |

| Amination | Reduction of a 4-nitro group (e.g., using SnCl₂, Fe/AcOH, or H₂/Pd-C). | The nitro group serves as a reliable precursor to the amino functionality. |

| N-Isopropylation | Isopropyl halide (e.g., 2-bromopropane) and a base (e.g., K₂CO₃, NaH). | Potential for O-alkylation. The amino group may require protection. |

Tandem Reactions in Pyridinone Synthesis

Tandem reactions, where multiple bond-forming events occur in a single operational step without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. While specific tandem reactions for the direct synthesis of this compound are not widely reported, related methodologies suggest the feasibility of such an approach.

For example, a tandem Michael addition/cyclization sequence could be envisioned. A suitable Michael acceptor could react with an enolate or enamine, followed by an intramolecular cyclization to form the pyridinone ring. The incorporation of the amino and isopropyl functionalities would depend on the design of the starting materials. The synthesis of 2-aminopyridine derivatives has been achieved through a tandem CuAAC/ring-cleavage/[4+2]-cycloaddition/rearrangement reaction sequence, demonstrating the power of tandem processes in constructing complex heterocyclic systems. researchgate.net

Optimization of Reaction Conditions and Parameters

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of pyridinone derivatives, as it can significantly influence reaction rates, equilibrium positions, and product selectivity. The polarity, proticity, and coordinating ability of a solvent can affect the solubility of reactants, stabilize transition states, and mediate the activity of catalysts.

Research into the synthesis of various pyridinone analogues has demonstrated the profound impact of the solvent system. For instance, in multicomponent reactions for the synthesis of pyridine-3,5-dicarbonitriles, the choice between ethanol (B145695) and acetonitrile (B52724) was shown to be dependent on the type of base catalyst used. While an amine base gave better results in ethanol, an ionic base in acetonitrile led to similar yields but in a much shorter reaction time. nih.gov A switch from ethanol to acetonitrile was also found to be beneficial for reactions involving sterically hindered aldehydes. nih.gov

In other studies, the presence of a solvent was found to favor the formation of N-substituted pyridones over pyridinium (B92312) ions. researchgate.net The polarity of the solvent can also dictate the predominant tautomeric form of the product; polar solvents tend to favor the more polar pyridone tautomer over the hydroxy-pyridine form. researchgate.netacs.org For some oxidative amination reactions leading to pyridones, the reaction was found to proceed exclusively in the presence of protic solvents, with methanol (B129727) being identified as the most efficient medium. chemrxiv.org

The effect of different solvents on reaction outcomes can be summarized by examining key performance indicators such as yield and reaction time.

Table 1: Effect of Solvent on Pyridinone Synthesis The following table is interactive. You can sort and filter the data.

| Base Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Piperidine (Amine Base) | Ethanol | Longer | Good | nih.gov |

| TBAH (Ionic Base) | Ethanol | - | Lower | nih.gov |

| Piperidine (Amine Base) | Acetonitrile | - | Lower | nih.gov |

| TBAH (Ionic Base) | Acetonitrile | Shorter | Good | nih.gov |

| Not Specified | Methanol | Not Specified | Most Efficient | chemrxiv.org |

| Not Specified | Protic Solvents | Not Specified | Reaction Proceeds | chemrxiv.org |

| Not Specified | Aprotic Solvents | Not Specified | No Reaction | chemrxiv.org |

Role of Catalytic Systems in Pyridinone Synthesis

Catalysis is a cornerstone of modern organic synthesis, and the preparation of pyridinones is no exception. Various catalytic systems, primarily involving transition metals, have been developed to facilitate the construction of the pyridinone ring with high efficiency and selectivity. These catalysts can provide alternative, lower-energy reaction pathways that are not accessible through thermal reactions alone. acsgcipr.org

Copper-catalyzed reactions have been successfully employed for the synthesis of 2-(1H)-pyridones from simple starting materials like acetaldehydes. acs.org In these systems, the copper catalyst is essential for the transformation, often in conjunction with an oxidant like molecular oxygen. acs.org Palladium catalysts are also widely used. For instance, Pd(PPh3)2Cl2 was identified as a highly effective catalyst for coupling reactions to produce substituted 2-pyridones. diva-portal.org Furthermore, a cooperative catalysis system using Palladium/norbornene (the Catellani reaction) has emerged as a powerful strategy for the dual functionalization of pre-existing iodinated 2-pyridones, allowing for rapid diversification. nih.gov

Other metals such as Cobalt and Gold have also been utilized. Co(III)-catalyzed redox-neutral annulation reactions provide a route to pyridinones from benzamides and acrylamides. organic-chemistry.org Cationic Au(I)/PPh3 complexes have been shown to catalyze the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org In addition to metal catalysts, organocatalysts like L-proline have been reported to efficiently catalyze the one-pot synthesis of 2-(1H)-pyridinones. nih.gov

Table 2: Catalytic Systems in Pyridinone Synthesis The following table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Copper (e.g., Cu(TFA)2) | Cascade Cyclization/Oxidation | Acetaldehydes, Nitrogen Donors | Highly selective, uses O2 as oxidant | acs.org |

| Palladium (e.g., Pd(PPh3)2Cl2) | Cross-Coupling | Bromomethyl substituted 2-pyridones, Boronic acids | Effective for C-C bond formation | diva-portal.org |

| Palladium/Norbornene (Pd/NBE) | Catellani Reaction | Iodinated 2-pyridones | Diversity-oriented dual functionalization | nih.gov |

| Cobalt (Co(III)) | Redox-Neutral Annulation | Benzamides, Acrylamides, Vinylene Carbonate | Good yields, tolerates diverse functional groups | organic-chemistry.org |

| Gold (Au(I)/PPh3) | Cycloisomerization | N-alkenyl alkynylamides | Convergent and rapid assembly of 2-pyridones | organic-chemistry.org |

| L-proline | One-pot Condensation | Dimethyl 3-oxopentanedioate, Primary amine | Eco-friendly, broad functional group tolerance | nih.gov |

Kinetic and Thermodynamic Control in Reaction Design

The design of a chemical synthesis must often consider the principles of kinetic versus thermodynamic control, especially when competing reaction pathways can lead to different products. wikipedia.org A reaction is under kinetic control if the product ratio is determined by the rates of formation of the products. libretexts.orgmasterorganicchemistry.com Typically, the kinetic product is formed faster because it proceeds through a lower energy transition state. wikipedia.org This is often favored at lower reaction temperatures and shorter reaction times, where the reactions are effectively irreversible. wikipedia.orglibretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative thermodynamic stability of the products. libretexts.orgmasterorganicchemistry.com This scenario requires that the reaction pathways are reversible, allowing an equilibrium to be established. wikipedia.org The most stable product, the thermodynamic product, will be the major component of the final mixture. libretexts.org Higher temperatures generally provide enough energy to overcome activation barriers for both forward and reverse reactions, thus favoring thermodynamic control. wikipedia.orgmasterorganicchemistry.com

In the context of pyridinone synthesis, these principles can be crucial. For example, in the formation of substituted pyridinones, different isomers may be possible. One isomer might form more rapidly (the kinetic product), while another might be more stable (the thermodynamic product). By carefully selecting reaction conditions such as temperature, reaction time, and solvent, a chemist can favor the formation of the desired isomer. wikipedia.org For instance, if a desired pyridinone analogue is the thermodynamic product, running the reaction at a higher temperature for a longer duration would be the appropriate strategy to allow the system to equilibrate and yield the most stable product. wikipedia.org Conversely, to obtain a kinetic product, the reaction should be conducted at a low temperature and stopped before equilibrium is reached. libretexts.orgdalalinstitute.com The tautomerization between 2-hydroxypyridine (B17775) and the more stable 2-pyridone form is a classic example where thermodynamic principles are at play, with the equilibrium often favoring the pyridone. researchgate.net Understanding the energy profile of the reaction pathways is therefore essential for rationally designing a synthesis to achieve a specific, tailor-made product. rsc.org

A comprehensive search for detailed experimental spectroscopic data for the compound "this compound" has been conducted. While the chemical structure is known and registered in databases such as PubChem with the Chemical Identifier (CID) 86276953, published research containing its specific analytical characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy is not available in the public domain through the conducted searches. nih.gov

The creation of a scientifically accurate article detailing the molecular structure and conformational analysis as per the requested outline requires specific experimental data, including chemical shifts (¹H and ¹³C NMR), coupling constants, vibrational frequencies (IR), and electronic transition wavelengths (UV-Vis).

As no peer-reviewed articles, spectral databases, or other reliable sources containing this specific information for "this compound" could be located, it is not possible to generate the requested article with the required detailed research findings and data tables. Providing data from analogous but different compounds would be scientifically inaccurate and would not adhere to the strict focus on the specified chemical compound.

Elucidation of Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. For 4-Amino-1-isopropylpyridin-2(1H)-one (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of approximately 152. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 153 would be prominent.

The fragmentation of this compound is dictated by its functional groups: the pyridinone core, the N-isopropyl group, and the amino group. The primary fragmentation pathways would likely involve the cleavage of the bond between the ring nitrogen and the isopropyl group, which is a common fragmentation site for N-alkylated compounds. libretexts.org This would result in the loss of an isopropyl radical or propylene, leading to significant fragment ions.

Key fragmentation processes include:

α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom of the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 137 ([M-15]⁺).

Loss of the Isopropyl Group: The most prominent fragmentation is expected to be the loss of the entire isopropyl group as a radical (•C₃H₇), leading to a stable ion at m/z 109 ([M-43]⁺). Alternatively, the loss of a neutral propene molecule (C₃H₆) via hydrogen rearrangement would yield a fragment at m/z 110.

These predicted fragmentation patterns provide a theoretical fingerprint for the identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (ratio) | Proposed Ion | Formula of Fragment | Notes |

| 153 | [M+H]⁺ | C₈H₁₃N₂O⁺ | Protonated molecular ion, common in ESI-MS. |

| 152 | [M]⁺• | C₈H₁₂N₂O⁺• | Molecular ion, common in EI-MS. |

| 137 | [M-CH₃]⁺ | C₇H₁₀N₂O⁺ | Result of losing a methyl radical from the isopropyl group. |

| 109 | [M-C₃H₇]⁺ | C₅H₆N₂O⁺ | Result of losing an isopropyl radical. |

Solid-State Structure Determination via X-ray Crystallography

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

While specific experimental crystallographic data for this compound is not publicly available, expected bond parameters can be inferred from known structures of similar pyridinone and aminopyridine derivatives. The pyridinone ring is expected to be largely planar. The geometry around the exocyclic amino group would also be planar, with the nitrogen atom exhibiting sp² hybridization. The isopropyl group attached to the ring nitrogen will adopt a conformation that minimizes steric hindrance.

Table 2: Expected Bond Parameters for this compound

| Bond | Bond Type | Expected Length (Å) | Expected Angle | Angle (°) |

| C=O | Carbonyl | ~ 1.23 - 1.25 | O=C-N | ~ 120 - 123 |

| C-NH₂ | Aromatic C-N | ~ 1.35 - 1.38 | C-C-NH₂ | ~ 119 - 121 |

| C=C | Ring olefinic | ~ 1.34 - 1.37 | C=C-C | ~ 118 - 122 |

| N-isopropyl | N-Alkyl | ~ 1.47 - 1.49 | C-N-C(isopropyl) | ~ 118 - 120 |

Table 3: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H (Amino group) | O=C (Carbonyl group) | A strong interaction likely to be a primary driver of crystal packing. |

| π-π Stacking | Pyridinone Ring | Pyridinone Ring | Face-to-face or offset stacking between aromatic rings. |

| van der Waals | Isopropyl Group | Various atoms | Weaker, non-specific attractive forces contributing to overall stability. |

Complementary Spectroscopic and Analytical Methods

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" that is complementary to infrared (IR) spectroscopy. rsc.org The Raman spectrum of this compound would be characterized by several key bands corresponding to its specific functional groups.

Strong Raman signals are expected for the symmetric vibrations of the pyridinone ring. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. The C=O stretching vibration of the carbonyl group usually gives a strong band around 1650-1700 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the aromatic ring hydrogens would be observed in the 2800-3100 cm⁻¹ range. Vibrations associated with the amino group, such as N-H stretching and bending, would also be present.

Table 4: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Amino Group | 3300 - 3500 |

| C-H Stretch (aliphatic) | Isopropyl Group | 2850 - 3000 |

| C=O Stretch | Carbonyl | 1650 - 1700 |

| C=C / C=N Ring Stretch | Pyridinone Ring | 1400 - 1650 |

| C-H Bend | Isopropyl Group | 1350 - 1470 |

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity. For this compound, with the formula C₈H₁₂N₂O, the theoretical elemental composition can be precisely calculated.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 96.088 | 63.19% |

| Hydrogen | H | 1.008 | 12.096 | 7.95% |

| Nitrogen | N | 14.007 | 28.014 | 18.42% |

| Oxygen | O | 15.999 | 15.999 | 10.52% |

| Total | 152.197 | 100.00% |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would serve to validate the empirical formula of the synthesized compound.

Mechanistic Investigations and Chemical Transformations of the Pyridinone Core

Detailed Reaction Mechanisms of Pyridinone Formation

The construction of the pyridinone ring is typically achieved through cyclization reactions of linear precursors. frontiersin.org These processes involve a series of well-defined mechanistic steps, often influenced by reaction conditions and the nature of the starting materials.

The formation of the pyridinone ring can be conceptualized through nucleophilic addition-elimination pathways. These reactions are fundamental in organic chemistry, particularly in the synthesis of heterocyclic compounds. The process generally involves the attack of a nucleophile on an electrophilic center, followed by the departure of a leaving group.

In the context of pyridinone synthesis, a common strategy involves the cyclization of a precursor containing both a nucleophilic amine and an electrophilic carbonyl group (or a derivative like an ester or acyl chloride). The mechanism proceeds as follows:

Nucleophilic Attack: An intramolecular nucleophilic attack occurs where an amino group attacks a carbonyl carbon within the same molecule. This forms a tetrahedral intermediate. savemyexams.com

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Elimination: The hydroxyl group of the carbinolamine is subsequently eliminated as a water molecule, often facilitated by acid or base catalysis, leading to the formation of a double bond and the cyclized product. frontiersin.org

This sequence is analogous to the formation of amides from acyl chlorides, where the initial nucleophilic addition of an amine to the carbonyl carbon is followed by the elimination of a chloride ion. savemyexams.com The reactivity of the carbonyl group is a key factor; acyl chlorides are more susceptible to nucleophilic attack than esters or carboxylic acids due to the strong electron-withdrawing nature of chlorine. savemyexams.com

Tautomerism, the interconversion of structural isomers through the migration of a proton, plays a critical role in the chemistry of pyridinones. youtube.com The 4-amino-pyridin-2(1H)-one core can exist in equilibrium with its tautomeric form, 4-amino-2-hydroxypyridine.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The pyridone form is often favored due to the aromatic character of a key resonance contributor, which places a positive charge on the ring nitrogen and a negative charge on the more electronegative exocyclic oxygen atom. youtube.com

This tautomeric equilibrium is crucial in determining the reaction pathway. For instance, the hydroxyl group in the 2-hydroxypyridine (B17775) tautomer can act as a nucleophile in certain reactions, while the N-H proton in the pyridinone form can be abstracted under basic conditions, generating a nucleophilic anion. The presence of the 4-amino group introduces further possibilities for amino-imino tautomerism, potentially influencing the molecule's reactivity and its interactions with other reagents. nih.gov

Both acid and base catalysis are frequently employed to facilitate the synthesis of pyridinone rings. frontiersin.org

Acid Catalysis: In an acidic medium, the carbonyl oxygen of a precursor can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as an amine. youtube.com The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water). youtube.com

Base Catalysis: Under basic conditions, a base can deprotonate the nucleophilic amine, increasing its nucleophilicity and promoting the initial ring-closing attack on the carbonyl carbon. youtube.com The base can also facilitate the elimination step by abstracting a proton alpha to the carbonyl group in the intermediate, leading to the formation of the aromatic pyridinone ring. Many condensation reactions used to build the pyridinone scaffold rely on base catalysis to generate the necessary enolate nucleophiles from precursor molecules. frontiersin.orglibretexts.org

Transformations Involving the Amino Group

The exocyclic amino group at the C4 position of the pyridinone ring is a key site for further chemical modification, allowing for the introduction of diverse substituents and the construction of more complex molecules.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, enabling it to react with a variety of electrophiles.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group (e.g., chloride) to form a stable amide derivative. This transformation is useful for installing various acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation: Similarly, the amino group can be alkylated using alkyl halides. This reaction proceeds via an SN2 mechanism, where the amino nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. quimicaorganica.org It is important to note that over-alkylation can be a potential side reaction, leading to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. The pyridone ring itself possesses nucleophilic centers (the ring nitrogen and the carbonyl oxygen) that could potentially compete in alkylation reactions, although the exocyclic amino group is often more reactive under neutral or basic conditions. ysu.edu

| Reaction Type | Electrophile Example | Product Functional Group | General Conditions |

| Acylation | Acetyl Chloride | Amide | Base (e.g., Pyridine (B92270), Triethylamine) |

| Acylation | Acetic Anhydride | Amide | Often requires heat or catalyst |

| Alkylation | Methyl Iodide | Substituted Amine | Base to neutralize HX by-product |

| Alkylation | Benzyl Bromide | Substituted Amine | Polar aprotic solvent (e.g., DMF) |

Primary amines, such as the 4-amino group on the pyridinone core, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is a cornerstone of organic synthesis for creating new carbon-nitrogen double bonds.

The mechanism is typically acid-catalyzed and involves two main stages:

Carbinolamine Formation: The nucleophilic amino group adds to the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org This is a reversible step that forms a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then dehydrated through the elimination of a water molecule to yield the final imine product. The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the product. wikipedia.org

This reaction allows for the attachment of a wide variety of substituents to the 4-amino position, depending on the structure of the carbonyl compound used. nih.gov

| Carbonyl Reactant | Product Type | Key Intermediate |

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Carbinolamine |

| Ketone (R-CO-R') | Ketimine (Schiff Base) | Carbinolamine |

| Benzaldehyde | N-Benzylidene-pyridinone | Carbinolamine |

| Acetone | N-Isopropylidene-pyridinone | Carbinolamine |

Reactivity at the Pyridinone Ring System

The pyridinone ring exhibits a rich and varied reactivity, enabling a wide range of chemical transformations. It can undergo substitutions, ring-opening, and metal-catalyzed functionalization, making it a versatile scaffold in synthetic chemistry.

Electrophilic Aromatic Substitution: The 4-amino group is a strong activating group, increasing the electron density of the pyridinone ring and facilitating electrophilic attack. This directing group enhances reactivity primarily at the ortho positions (C3 and C5). Consequently, 4-Amino-1-isopropylpyridin-2(1H)-one is expected to readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation at these sites. For instance, the reaction of 4-aminopyridine (B3432731) with bromine can lead to a complex bromination-dimerization process, highlighting the high reactivity of the activated ring system. acs.org The pivaloylamino group, a derivative of the amino group, has been shown to direct ortho-lithiation, which can then be followed by quenching with an electrophile to achieve substitution specifically at the C3 position in 2- and 4-aminopyridine systems. scispace.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its high reactivity towards electrophiles, the electron-rich nature of the 4-aminopyridin-2-one ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions on pyridine rings typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group (such as a halide or a nitro group) at the position of attack. nih.gov For example, the direct reaction of 2- and 4-cyanopyridines with lithium amides can result in the displacement of the cyanide group, demonstrating that cyanide can act as a leaving group in SNAr reactions on activated pyridine rings. researchgate.net In the absence of such activating groups and a suitable leaving group, this compound would not be expected to undergo SNAr reactions.

The pyridinone core can be induced to undergo ring-opening or transformation under specific conditions, providing pathways to acyclic structures or different heterocyclic systems.

Ring-Opening Reactions: Iron-catalyzed reactions of 2-pyridone derivatives with Grignard reagents can proceed via a 1,6-addition mechanism. nih.govresearchgate.net While this initially yields an intact heterocyclic ring, subsequent treatment with a dipolar aprotic cosolvent can induce ring-opening of the intermediate, leading to the formation of non-thermodynamic Z,E-configured dienoic acid amides. nih.govresearchgate.net Another strategy involves the ring-opening of fused heterocyclic systems. For example, thiazoline-fused 2-pyridones react with alkyl halides in the presence of a base like cesium carbonate, resulting in the opening of the thiazoline (B8809763) ring to generate N-alkenyl functionalized 2-pyridones. nih.govacs.org In a specific case using propargyl bromide, this ring-opening is followed by an intramolecular [2+2] cycloaddition to form complex cyclobutane-fused products. nih.govacs.org

Ring-Transformation Reactions: Ring transformations provide a powerful method for converting one heterocyclic system into another. A common example is the conversion of 2H-pyran-2-ones into 2-pyridones. researchgate.netclockss.org This transformation is typically initiated by the nucleophilic attack of an amine or ammonia (B1221849) at the C6 position of the pyran-2-one ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the more stable pyridinone ring. clockss.org This methodology allows for the synthesis of a diverse array of substituted 2-pyridones from readily available pyranone precursors. researchgate.net

| Reaction Type | Catalyst/Reagents | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Ring Opening | Fe(acac)3, Grignard Reagent (e.g., PhMgBr), Dipolar aprotic cosolvent | 2-Pyridone Derivatives | Z,E-Dienoic Acid Amides | nih.gov, researchgate.net |

| Base-Mediated Ring Opening | Cs2CO3, Alkyl Halide (e.g., Methyl Iodide) | Thiazoline-fused 2-Pyridones | N-Alkenyl 2-Pyridones | nih.gov, acs.org |

| Tandem Ring Opening/Cycloaddition | Cs2CO3, Propargyl Bromide | Thiazoline-fused 2-Pyridones | Cyclobutane-fused Thiazolino-2-pyridones | nih.gov, acs.org |

| Ring Transformation | Nitrogen Nucleophile (e.g., Ethanolamine, Urea) | 2H-Pyran-2-ones | N-Substituted 2-Pyridones | researchgate.net |

Transition metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of 2-pyridone scaffolds. iipseries.org These methods, including C-H bond functionalization and cross-coupling reactions, allow for the precise introduction of a wide variety of substituents onto the pyridinone core. rsc.orgresearchgate.net

Ruthenium(II) catalysis has been employed in the oxidative annulation of acrylamides with alkynes to construct substituted 2-pyridone rings through N-H/C-H activation. researchgate.net Furthermore, transition metal catalysis is crucial for late-stage functionalization. For example, copper(I) iodide-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provides an efficient route to N-aryl pyridine-2-ones under mild conditions with high chemoselectivity for N-arylation over O-arylation. organic-chemistry.org Other transition metals like nickel have been used in [2+2+2] cycloaddition reactions between alkynes and isocyanates to furnish 2-pyridone derivatives. iipseries.org These catalytic strategies have significantly expanded the chemical space accessible from pyridinone precursors, enabling the synthesis of complex molecules with diverse functionalities. iipseries.orgresearchgate.net

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation | CuI | Pyridin-2-olate, Aryl Iodide | N-Aryl Pyridin-2-one | organic-chemistry.org |

| [2+2+2] Cycloaddition | Ni(0) catalyst | Alkyne, Isocyanate | Substituted 2-Pyridone | iipseries.org |

| Oxidative Annulation (C-H Activation) | Ru(II) catalyst | Acrylamide, Alkyne | Substituted 2-Pyridone | researchgate.net |

| C-H Bond Functionalization | Transition Metal Catalysts (e.g., Rh, Pd) | 2-Pyridone, Coupling Partner | Site-selectively functionalized 2-Pyridones | rsc.org, researchgate.net |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like 4-Amino-1-isopropylpyridin-2(1H)-one, these investigations provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's stability and reactivity. Key parameters include the total energy, dipole moment, and the distribution of atomic charges. The presence of the electron-donating amino group at the C4 position and the electron-donating isopropyl group at the N1 position would be expected to significantly influence the electron density distribution across the pyridinone ring.

Illustrative Data from DFT Calculations on Analogous Pyridine (B92270) Derivatives: Please note: The following table contains representative data from DFT studies on related aminopyridine compounds and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

| Parameter | Expected Trend/Illustrative Value | Significance |

| Total Energy | A specific negative value (e.g., in Hartrees) | Indicates the overall stability of the optimized geometry. |

| Dipole Moment | A non-zero value (e.g., in Debye) | Reflects the overall polarity of the molecule, influenced by the polar carbonyl group and the amino substituent. |

| Atomic Charges | Negative charges on N and O atoms, positive on hydrogens | Reveals the distribution of electrons and potential sites for electrostatic interactions. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different potential values.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group.

Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and potentially on the carbon atoms of the pyridinone ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (e.g., Fukui Functions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminopyridine (B3432731) portion of the molecule.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the pyridinone ring, particularly the C=O and C=C bonds.

Reactivity indices, such as Fukui functions, can be derived from the electron densities of the HOMO and LUMO. These indices provide a more quantitative measure of the local reactivity at each atomic site, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Analysis of Energy Gap and Electron Transfer Parameters

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and prone to intramolecular charge transfer.

From the energies of the HOMO and LUMO, other important electronic parameters can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a comprehensive picture of the molecule's electronic behavior.

Illustrative FMO Data for a Related Aminopyridine Derivative: Please note: This table provides example values for a generic aminopyridine derivative to illustrate the concepts. Actual values for this compound would differ.

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -5.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.3 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.35 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Simulation of Molecular Flexibilities and Conformational Preferences

MD simulations for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. This allows for the observation of molecular motions and conformational changes.

A key area of interest for this molecule would be the conformational flexibility of the isopropyl group attached to the nitrogen atom. MD simulations can reveal the preferred rotational conformations of this group relative to the plane of the pyridinone ring. It would also allow for the study of the planarity of the ring system and the dynamics of the amino group. By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's conformational landscape.

Computational Studies of Ligand-Receptor Interaction Mechanisms

Computational studies are pivotal in elucidating the potential interactions between a ligand, such as this compound, and biological receptors. These in silico methods provide insights at the atomic level, guiding further experimental research. Methodologies such as molecular docking and molecular dynamics (MD) simulations are commonly employed.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding mode and affinity. For this compound, this would involve preparing the 3D structure of the compound and docking it into the binding site of a target receptor. The results would be scored based on various functions to estimate the binding energy and identify key interactions like hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic model of the interaction in a simulated physiological environment. Such simulations could reveal the stability of the binding pose of this compound, the flexibility of the receptor's binding pocket, and the role of solvent molecules in the interaction.

Despite the utility of these methods, a review of publicly available scientific literature and databases did not yield specific studies on the ligand-receptor interaction mechanisms of this compound.

Adsorption Behavior and Interfacial Interactions

The study of adsorption behavior and interfacial interactions is crucial for understanding how a molecule like this compound interacts with surfaces, which is relevant in fields such as materials science and catalysis. Computational methods, particularly those based on Density Functional Theory (DFT), are well-suited for investigating these phenomena.

DFT calculations can determine the optimal adsorption geometry of this compound on a given surface, the adsorption energy, and the nature of the chemical bonding between the molecule and the surface. These calculations can also provide insights into the electronic structure of the molecule-surface system, such as charge transfer and changes in the density of states upon adsorption.

Such studies would typically involve modeling a slab of the material of interest and placing the this compound molecule at various positions and orientations to find the most stable adsorption configuration. Analysis of the electron density difference and projected density of states would further elucidate the nature of the interfacial interactions.

However, a comprehensive search of the scientific literature did not uncover any specific computational or experimental studies on the adsorption behavior or interfacial interactions of this compound.

In Silico Approaches for Chemical System Design and Prediction

In silico approaches have become indispensable for the design of novel chemical systems and the prediction of their properties and reactivity, saving significant time and resources compared to purely experimental approaches.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. For this compound, these methods could be used to explore its synthesis, degradation, or metabolic pathways.

Methods such as DFT are commonly used to calculate the potential energy surface of a reaction. By locating the stationary points (reactants, products, intermediates) and transition states, the activation energies and reaction rates can be estimated. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

A thorough literature search did not reveal any computational studies focused on the prediction of reaction pathways or the characterization of transition states involving this compound.

Virtual Screening Methodologies for Chemical Space Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were part of a chemical library, it could be evaluated as a potential hit for various biological targets.

The process can be ligand-based, where molecules are compared to a known active ligand, or structure-based, where molecules are docked into the target's binding site. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is another important virtual screening tool.

There is no publicly available information from scientific databases or literature to indicate that this compound has been included in or identified through virtual screening campaigns.

Structure Activity Relationship Sar Principles and Methodologies for 4 Amino 1 Isopropylpyridin 2 1h One Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis

The core of SAR analysis lies in understanding how specific changes in a molecule's architecture affect its biological efficacy. This understanding is built upon several key principles.

Systematic Alteration of Molecular Fragments and Substituents

A primary strategy in SAR studies is the systematic modification of different parts of the lead compound, 4-Amino-1-isopropylpyridin-2(1H)-one. This involves altering the core pyridinone scaffold, the amino group at the 4-position, and the isopropyl group at the 1-position. For instance, replacing the isopropyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket. Similarly, substitution on the amino group or the pyridinone ring can significantly impact activity. The goal is to identify which molecular fragments are essential for activity and which can be modified to improve properties like potency and selectivity.

Impact of Electronic and Steric Effects on Molecular Interactions

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can profoundly influence a molecule's interaction with its target. For derivatives of this compound, introducing electron-withdrawing groups on the pyridinone ring could affect the pKa of the 4-amino group, which may be crucial for forming key hydrogen bonds with a biological target. nih.gov

Steric effects, which relate to the size and shape of the molecule, are equally important. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. The size of the substituent at the N1-position (isopropyl in the parent compound) would be a critical parameter to vary in SAR studies to determine the optimal size and shape for binding affinity.

Stereochemical Influences on Molecular Recognition and Interactions

Biological macromolecules such as enzymes and receptors are chiral, meaning they can differentiate between stereoisomers of a drug molecule. If a derivative of this compound contains a stereocenter, it is essential to synthesize and test each enantiomer or diastereomer separately. Often, one isomer will exhibit significantly higher activity than the others, a phenomenon known as stereoselectivity. This difference in activity arises from the specific three-dimensional arrangement of atoms that allows for a more favorable interaction with the chiral binding site of the target.

Methodological Frameworks for SAR Studies

To systematically explore the SAR of this compound derivatives, specific methodological frameworks are employed, ranging from the synthesis of targeted compound libraries to computational modeling.

Design and Synthesis of Focused Analogue Libraries

A key methodology in modern drug discovery is the creation of focused analogue libraries. nih.gov For this compound, this would involve the parallel synthesis of a series of related compounds where specific positions on the molecule are systematically varied. For example, a library could be designed to explore a range of substituents at the 4-amino group, while another could investigate different alkyl or aryl groups at the N1-position. This approach allows for the rapid exploration of the chemical space around the lead compound and the efficient identification of key structural features that govern biological activity. nih.gov

Interactive Data Table: Example of a Focused Analogue Library Design for this compound Derivatives

| Compound ID | R1 (at N1-position) | R2 (at C5-position) | R3 (at 4-Amino) | Hypothetical Activity (IC50, µM) |

| Lead Compound | Isopropyl | H | H | 10 |

| Analogue 1 | Cyclopentyl | H | H | 5 |

| Analogue 2 | Phenyl | H | H | 25 |

| Analogue 3 | Isopropyl | Cl | H | 8 |

| Analogue 4 | Isopropyl | H | Methyl | 15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on computational methods)

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for a series of analogues with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A mathematical model is then developed to describe the relationship between these descriptors and the biological activity. nih.gov This model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that a specific combination of electronic and steric properties at a particular position on the pyridinone ring is crucial for high activity.

Computational Docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) for Ligand-Target Interactions

Computational docking is a pivotal tool in drug discovery, utilized to predict the binding orientation and affinity of a ligand to its target protein. journaljpri.com This method allows for the virtual screening of large compound libraries and provides insights into the key interactions driving ligand binding. For derivatives of this compound, docking studies can elucidate how modifications to the pyridinone core affect its binding mode within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket, followed by a scoring function to rank the poses based on their predicted binding affinity. nih.gov

Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method to refine the prediction of binding free energies. nih.govrsc.org This approach combines molecular mechanics energies with a continuum solvation model to provide a more accurate estimation of the ligand's binding affinity than docking scores alone. scispace.com The MM/GBSA method calculates the binding free energy by considering the energies of the complex, the receptor, and the ligand in both the gas phase and in solution. nih.gov This allows for the decomposition of the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding. nih.gov

The application of these computational techniques to a series of this compound derivatives can yield valuable data for SAR analysis. For instance, a hypothetical study might investigate the binding of these derivatives to a specific kinase. The results, as illustrated in the interactive table below, could reveal how different substituents on the pyridinone scaffold influence the binding energy.

Hypothetical Docking and MM/GBSA Results for this compound Derivatives

| Compound | Substituent at C5 | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |

|---|---|---|---|

| 1 | -H | -7.2 | -45.8 |

| 2 | -Cl | -7.9 | -52.3 |

| 3 | -CH3 | -7.5 | -48.1 |

| 4 | -OCH3 | -8.1 | -55.6 |

| 5 | -CF3 | -8.5 | -58.9 |

In this hypothetical scenario, the data suggests that electron-withdrawing groups at the C5 position, such as -Cl and -CF3, lead to a more favorable predicted binding free energy. This information is instrumental in guiding the rational design of more potent inhibitors.

Rational Design Strategies for Optimizing Pyridinone-Based Scaffolds

The insights gained from SAR studies and computational analyses form the foundation for rational design strategies aimed at optimizing the pyridinone-based scaffold. rsc.orgnih.gov These strategies focus on systematically modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. Several key approaches can be employed for the optimization of this compound derivatives.

One common strategy is scaffold hopping , which involves replacing the central pyridinone core with a different, isosteric scaffold that maintains the key binding interactions while potentially improving other properties. researchgate.net This can lead to the discovery of novel chemical series with improved drug-like characteristics. rsc.org

Another powerful technique is bioisosteric replacement , where functional groups are exchanged for others with similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target. For example, a hydroxyl group might be replaced with a primary amine or a thiol to explore different hydrogen bonding patterns.

Furthermore, fragment-based drug design can be utilized, where small molecular fragments that bind to adjacent sites on the target protein are identified and then linked together to create a more potent lead compound. nih.gov The pyridinone core itself can serve as a versatile scaffold for such elaboration. nih.gov

The table below illustrates some rational design strategies that could be applied to a lead this compound derivative.

Rational Design Strategies for a Lead Pyridinone Compound

| Strategy | Original Group | Proposed Modification | Rationale |

|---|---|---|---|

| Bioisosteric Replacement | Isopropyl group at N1 | Cyclopropyl group | To improve metabolic stability and explore steric effects. |

| Scaffold Hopping | Pyridinone ring | Pyrimidinone ring | To alter the hydrogen bonding pattern and explore new intellectual property space. nih.gov |

| Substituent Modification | Amino group at C4 | Acetamido group | To act as a hydrogen bond donor and explore additional interactions. |

| Ring Expansion/Contraction | Six-membered pyridinone | Five-membered pyrrolidinone | To alter the geometry and fit within the binding pocket. |

By systematically applying these rational design strategies, medicinal chemists can iteratively improve the properties of the this compound scaffold, leading to the development of optimized drug candidates.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Application in Combinatorial Chemistry and Library Synthesis

The structure of 4-Amino-1-isopropylpyridin-2(1H)-one is well-suited for combinatorial chemistry and the synthesis of compound libraries, which are essential tools in drug discovery and materials science. The "one-bead-one-compound" combinatorial library method is a powerful strategy for generating large collections of unique compounds for screening. The amenability of the 4-aminopyridinone scaffold to solid-phase synthesis makes it an attractive core for creating such libraries.

The synthesis of libraries based on similar aminopyridinone cores often involves a multi-step sequence on a solid support. This typically starts with the attachment of a suitable precursor to the resin, followed by the construction of the pyridinone ring and subsequent diversification of the amino group. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion.

For instance, a library of substituted aminopyridinones can be generated by reacting the core structure with a diverse set of building blocks. The amino group at the C4 position can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, leading to a library of compounds with varied physicochemical properties. This approach has been successfully employed in the generation of kinase-targeted fragment libraries, where the 3-aminopyridin-2-one core served as a versatile scaffold. nih.gov

Table 1: Exemplar Reactions for Library Synthesis based on a 4-Aminopyridinone Core

| Reaction Type | Reagents and Conditions | Resulting Moiety at C4-Amino Group |

| Acylation | R-COCl, base, solvent | Amide |

| Sulfonylation | R-SO2Cl, base, solvent | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Substituted Amine |

| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, ligand, base | Arylamine |

Use as a Precursor for Diverse Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused and polycyclic heterocyclic systems. The inherent reactivity of the amino group and the pyridinone ring allows for annulation reactions, leading to the construction of more complex ring systems with potential biological activity.

One common strategy involves the condensation of the 4-amino group with bifunctional reagents. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. Similarly, reaction with diketones or their equivalents can be used to construct fused pyrazine (B50134) or other nitrogen-containing heterocycles. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The synthesis of polysubstituted pyridines from various precursors is a well-established area of research. nih.gov The 4-aminopyridinone core can be seen as a pre-functionalized pyridine (B92270) that can be further elaborated. For instance, the amino group can direct further substitutions on the pyridinone ring or participate in cyclization reactions. The synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives has been shown to be a key step in the production of various bioactive compounds. nih.gov

Integration into Complex Molecular Architectures via Fragment-Based Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. mdpi.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold possesses the key attributes of a desirable fragment: a low molecular weight, a three-dimensional shape, and strategically placed functional groups for vector-based elaboration. The aminopyridinone core can act as a central scaffold that anchors to a target protein, while the amino group and other positions on the ring provide vectors for synthetic elaboration to improve potency and selectivity.

Screening of a 3-aminopyridin-2-one based fragment library against a panel of kinases identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are important targets in cancer therapy. nih.gov X-ray crystallography studies revealed that the aminopyridinone core made key interactions with the hinge region of the kinases, and the amino group provided a vector for further optimization. This highlights the potential of the this compound scaffold in FBDD programs.

Table 2: Physicochemical Properties of a Representative Aminopyridinone Fragment

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | < 300 g/mol | ≤ 300 |

| LogP | < 3 | ≤ 3 |

| Hydrogen Bond Donors | ≤ 3 | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 3 | ≤ 3 |

Note: The values for the representative fragment are illustrative and would need to be calculated for this compound specifically.

Utility in Divergent Synthesis Strategies from a Common Pyridinone Intermediate

A divergent synthetic strategy allows for the creation of a diverse range of compounds from a single, common intermediate. This approach is highly efficient in exploring chemical space and generating compound libraries for biological screening. This compound is an excellent candidate for use as a common intermediate in such strategies due to its multiple, orthogonally reactive functional groups.

Starting from this central scaffold, different reaction pathways can be pursued to generate structurally diverse molecules. For example, one branch of the synthesis could involve derivatization of the C4-amino group, while another could focus on reactions at the pyridinone ring, such as halogenation followed by cross-coupling reactions. A third pathway could involve the transformation of the pyridinone carbonyl group.

This divergent approach enables the rapid generation of a collection of related but structurally distinct molecules. nih.gov The ability to access a wide range of chemical structures from a single starting material is a significant advantage in modern medicinal chemistry and materials science, where the exploration of structure-activity relationships is crucial. The development of synthetic routes to various pyridinone derivatives demonstrates the versatility of this core structure in divergent synthesis. nih.gov

Q & A

What are the optimal synthetic routes for 4-Amino-1-isopropylpyridin-2(1H)-one, and how can yield be maximized under varying reaction conditions?

Answer:

The synthesis of this compound typically involves cyclization reactions or substitution pathways. A recommended approach is to use a pyridinone scaffold as a starting material, followed by regioselective amination and isopropyl group introduction via nucleophilic substitution. For yield optimization:

- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .

- Catalyst selection : Employ Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent system : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

Advanced researchers should explore microwave-assisted synthesis to reduce reaction times and improve purity .

How can contradictory biological activity data for this compound derivatives be resolved?

Answer:

Discrepancies in biological data often arise from structural variations or assay conditions. To address this:

- Structural validation : Confirm substituent positions using NMR (e.g., H, C, and 2D-COSY) and HRMS .

- Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Meta-analysis : Compare results across studies focusing on substituent effects, such as electron-withdrawing groups enhancing antimicrobial activity in dihydropyrimidinone analogs .

What advanced analytical techniques are critical for characterizing impurities in this compound?

Answer:

Impurity profiling requires a combination of chromatographic and spectroscopic methods:

- HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/ammonium acetate buffer) to separate and identify degradation products .

- ICP-OES : Detect trace metal impurities from catalysts (e.g., Pd residues) .

- X-ray crystallography : Resolve structural ambiguities in co-crystallized impurities .

For academic labs, validated LC-MS protocols are essential for compliance with pharmacopeial standards .

How can researchers design experiments to evaluate the pharmacological mechanisms of this compound?

Answer:

Mechanistic studies should integrate in vitro and in silico approaches:

- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based substrates .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes with active sites .

- Cellular uptake studies : Employ confocal microscopy with fluorescently tagged derivatives .

Advanced labs may apply CRISPR-Cas9 gene editing to validate target pathways in disease models .

What strategies mitigate stability issues in this compound during long-term storage?

Answer:

Stability challenges include hydrolysis and oxidation. Mitigation strategies:

- Lyophilization : Store as a lyophilized powder under inert gas (N or Ar) .

- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to prevent degradation .

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify vulnerable functional groups .

How do substituents on the pyridinone ring influence the compound’s physicochemical properties?

Answer:

Substituent effects can be systematically analyzed:

- LogP measurements : Use shake-flask or HPLC methods to assess hydrophobicity changes from isopropyl or amino groups .

- pKa determination : Titrate the compound in aqueous buffers to evaluate amino group basicity .

- Thermal analysis (DSC/TGA) : Correlate melting points with crystallinity for derivatives .

Advanced studies may employ QSPR models to predict solubility and bioavailability .

What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Answer:

Scale-up hurdles include reproducibility and safety:

- Process optimization : Transition from batch to flow chemistry for exothermic reactions .

- Purification : Replace column chromatography with recrystallization or distillation .

- Safety protocols : Monitor intermediates for genotoxic impurities using Ames tests .

How can researchers resolve spectral overlaps in NMR characterization of this compound derivatives?

Answer:

Spectral ambiguities are common in aromatic regions. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.